Welcome to the BenchChem Online Store!
molecular formula C11H11ClN6 B8509325 2-Chloro-6-(2-propylimidazol-1-yl)purine

2-Chloro-6-(2-propylimidazol-1-yl)purine

Cat. No. B8509325
M. Wt: 262.70 g/mol
InChI Key: DZLDMUFBCIOWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07855285B2

Procedure details

2,6-Dichloropurine (0.38 g, 2 mmol) and 2-propylimidazole (1.32 g, 12 mmol) were dissolved in freshly distilled DMF (10 mL), and the mixture was stirred at 65° C. for 20 h. Volatiles were evaporated in vacuo, and the residue was dissolved in 0.1 N NaOH/H2O//CH2Cl2 (100 mL/50 mL). The organic phase was extracted with 0.1 N NaOH/H2O (3×50 mL). The combined aqueous phase was washed with CH2Cl2 (2×50 mL) and neutralized with CO2. The precipitated solid was filtered and washed (H2O) to give 2-chloro-6-(2-propylimidazol-1-yl)purine (0.38 g, 72%): mp 224.5-225° C.; UV (MeOH) max 215, 288 nm (∈ 25 800, 16 700), min 332, 241 nm (∈ 2500, 4500); 1H NMR (500 MHz, DMSO-d6) δ 14.04 (br s, 1H), 8.69 (s, 1H), 8.43 (s, 1H), 7.06 (s, 1H,), 3.12 (t, J=7.5 Hz, 2H), 1.72 (sext, J=7.3 Hz, 2H), 0.95 (t, J=7.3 Hz, 3H); 13C NMR (125 MHz, DMSO-d6) δ 157.3, 151.7, 150.2, 147.2, 146.6, 128.9, 122.5, 121.1, 32.4, 21.5, 14.5; HRMS m/z 262.0723 (M+[C11H11ClN6]=262.0734). Anal. Calcd for C11H11ClN6: C, 50.29; H, 4.22; N, 31.99. Found: C, 50.02; H, 4.28; N, 31.64.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH2:12]([C:15]1[NH:16][CH:17]=[CH:18][N:19]=1)[CH2:13][CH3:14]>CN(C=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([N:16]2[CH:17]=[CH:18][N:19]=[C:15]2[CH2:12][CH2:13][CH3:14])[N:3]=1

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
1.32 g
Type
reactant
Smiles
C(CC)C=1NC=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 0.1 N NaOH/H2O//CH2Cl2 (100 mL/50 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 0.1 N NaOH/H2O (3×50 mL)
WASH
Type
WASH
Details
The combined aqueous phase was washed with CH2Cl2 (2×50 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed (H2O)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NC(=C2NC=NC2=N1)N1C(=NC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.